molecular formula C7H11NO<br>C6H11-N=C=O<br>C7H11NO B146478 Cyclohexyl isocyanate CAS No. 3173-53-3

Cyclohexyl isocyanate

Cat. No. B146478
CAS RN: 3173-53-3
M. Wt: 125.17 g/mol
InChI Key: KQWGXHWJMSMDJJ-UHFFFAOYSA-N
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Patent
US07211689B2

Procedure details

500 g of chlorobenzene and 4.3 g of p-toluenesulfonamide (0.025 mol) were placed in the glass vessel and 33 g of gaseous phosgene was introduced at room temperature. The reaction mixture was subsequently heated to 79° C., with vigorous phosgene reflux being established. While stirring vigorously at 78–81° C., a total of 99.2 g of cyclohexylamine (1 mol) dissolved in 200 g of chlorobenzene and at the same time a further 122 g of phosgene were introduced over a period of 3 hours. After addition was complete, the system was maintained at 78–81° C. for a further one hour without introduction of phosgene to allow further reaction to occur and the residual unreacted phosgene was subsequently stripped out at 50° C. by means of nitrogen. The reaction mixture obtained was a fluid suspension from which the solid obtained was separated by filtration. <0.5 g of solid was able to be isolated in this way. Cyclohexyl isocyanate was worked up by distillation. Removal of the solvent and fractional distillation gave 105.1 g of cyclohexyl isocyanate (0.833 mol). This corresponds to 83.3% of the theoretical yield.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99.2 g
Type
reactant
Reaction Step Three
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.3 g
Type
catalyst
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH:5]1([NH2:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>ClC1C=CC=CC=1.CC1C=CC(S(N)(=O)=O)=CC=1>[CH:5]1([N:11]=[C:1]=[O:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
99.2 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
122 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
200 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Six
Name
Quantity
4.3 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)N
Step Seven
Name
Quantity
500 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
While stirring vigorously at 78–81° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
were introduced over a period of 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
was subsequently stripped out at 50° C. by means of nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
to be isolated in this way
DISTILLATION
Type
DISTILLATION
Details
Cyclohexyl isocyanate was worked up by distillation
CUSTOM
Type
CUSTOM
Details
Removal of the solvent and fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.833 mol
AMOUNT: MASS 105.1 g
YIELD: CALCULATEDPERCENTYIELD 249.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.